2-Amino-6-fluorobenzothiazole-4-carboxylic acid methyl ester
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Overview
Description
Methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate typically involves the condensation of 2-aminobenzenethiol with appropriate fluorinated carboxylic acid derivatives. One common method includes the use of amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot multicomponent reactions, which are efficient and cost-effective. These methods often use microwave irradiation or other advanced techniques to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the benzothiazole ring .
Scientific Research Applications
Methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential anti-tubercular and anti-cancer activities.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, affecting their function. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-Aminobenzothiazole: Used in the synthesis of various bioactive compounds.
2-Amino-6-fluorobenzothiazole: Similar in structure but lacks the carboxylate group, affecting its reactivity and applications.
Uniqueness
Methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate group. This combination enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 2-amino-6-fluoro-1,3-benzothiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPGFBAISHYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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